molecular formula C36H70CaO6 B1615483 calcium;12-hydroxyoctadecanoate CAS No. 3159-62-4

calcium;12-hydroxyoctadecanoate

Cat. No.: B1615483
CAS No.: 3159-62-4
M. Wt: 639 g/mol
InChI Key: RXPKHKBYUIHIGL-UHFFFAOYSA-L
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Description

Calcium;12-hydroxyoctadecanoate: is a chemical compound also known as calcium 12-hydroxystearate. It is a calcium salt of 12-hydroxyoctadecanoic acid, which is a hydroxy saturated fatty acid. This compound is commonly used in various industrial applications due to its unique properties, such as good thermal stability and chemical resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium;12-hydroxyoctadecanoate can be synthesized by reacting 12-hydroxyoctadecanoic acid with calcium hydroxide. The reaction typically involves suspending calcium hydroxide in an appropriate solvent and gradually adding 12-hydroxyoctadecanoic acid while stirring the mixture. The reaction conditions, such as temperature and time, are controlled to ensure the complete reaction and formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is obtained through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions: Calcium;12-hydroxyoctadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Calcium;12-hydroxyoctadecanoate is used as a lubricant and stabilizer in various chemical processes. It is also employed in the synthesis of other chemical compounds and as a reagent in organic reactions .

Biology: In biological research, this compound is used as a model compound to study the behavior of hydroxy fatty acids and their derivatives. It is also used in the formulation of biological assays and experiments .

Medicine: It is also being investigated for its role in the development of new therapeutic agents .

Industry: In the industrial sector, this compound is widely used as a thickening agent in lubricants and greases. It is also used in the production of plastics, rubber, and coatings due to its stabilizing properties .

Mechanism of Action

The mechanism of action of calcium;12-hydroxyoctadecanoate involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, in drug delivery systems, it can enhance the stability and bioavailability of drugs by forming stable complexes. In industrial applications, it acts as a stabilizer by preventing the degradation of materials under thermal and chemical stress .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of a hydroxyl group in its structure, which imparts additional chemical reactivity and stability compared to other calcium salts of fatty acids. This hydroxyl group allows for a wider range of chemical modifications and applications .

Properties

IUPAC Name

calcium;12-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H36O3.Ca/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPKHKBYUIHIGL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027524
Record name Octadecanoic acid, 12-hydroxy-, calcium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Other Solid
Record name Octadecanoic acid, 12-hydroxy-, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

3159-62-4, 70942-14-2
Record name Calcium bis(12-hydroxystearate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003159624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 12-hydroxy-, homopolymer, calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070942142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 12-hydroxy-, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecanoic acid, 12-hydroxy-, calcium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium(2+) 12-hydroxyoctadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM BIS(12-HYDROXYSTEARATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1I7239M6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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